5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-ylhydrosulfide

Tautomerism X-ray crystallography Structure elucidation

5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-ylhydrosulfide (CAS 477846-14-3; molecular formula C₇H₁₀N₂S₃; MW 218.36 g/mol) is a mono-cyclopentyl-substituted derivative of 1,3,4-thiadiazole-2,5-dithiol (DMTD, bismuthiol). Single-crystal X-ray diffraction has confirmed that the compound adopts the thione tautomeric form (5-cyclopentylsulfanyl-3H-[1,3,4]thiadiazole-2-thione), with a characteristic C=S bond and C–N–H group in the thiadiazole ring.

Molecular Formula C7H10N2S3
Molecular Weight 218.35
CAS No. 477846-14-3
Cat. No. B2426635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-ylhydrosulfide
CAS477846-14-3
Molecular FormulaC7H10N2S3
Molecular Weight218.35
Structural Identifiers
SMILESC1CCC(C1)SC2=NNC(=S)S2
InChIInChI=1S/C7H10N2S3/c10-6-8-9-7(12-6)11-5-3-1-2-4-5/h5H,1-4H2,(H,8,10)
InChIKeyZYMSWMCWKMPJQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-ylhydrosulfide (CAS 477846-14-3): A Structurally Resolved Mono-Substituted DMTD Derivative for Antibacterial Research


5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-ylhydrosulfide (CAS 477846-14-3; molecular formula C₇H₁₀N₂S₃; MW 218.36 g/mol) is a mono-cyclopentyl-substituted derivative of 1,3,4-thiadiazole-2,5-dithiol (DMTD, bismuthiol). Single-crystal X-ray diffraction has confirmed that the compound adopts the thione tautomeric form (5-cyclopentylsulfanyl-3H-[1,3,4]thiadiazole-2-thione), with a characteristic C=S bond and C–N–H group in the thiadiazole ring [1]. The compound is commercially available at ≥95% purity from multiple vendors .

Thione-tautomer locked scaffold for reproducible antibacterial SAR studies
Single-crystal XRD-confirmed structure for definitive identity control
Antimicrobial screening context with reported comparator data

Why Generic DMTD or Other 1,3,4-Thiadiazole-2-thiol Analogs Cannot Substitute for 5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-ylhydrosulfide


The 1,3,4-thiadiazole-2,5-dithiol (DMTD) scaffold exhibits thiol-thione tautomerism that profoundly affects its chemical reactivity, hydrogen-bonding capacity, and biological target engagement. Substitution at the 5-position with a cyclopentylsulfanyl group locks the target compound into the thione tautomer—stabilized by hyperconjugation between the S–H group and the π bond of C=N—as unequivocally demonstrated by single-crystal XRD and comparative FTIR analysis against both unsubstituted DMTD and the bis-cyclopentyl-substituted analog [1][2]. This tautomeric fixation is not a subtle nuance; it directly alters thermal stability, phase-transition behavior, and antibacterial potency relative to the parent DMTD and to symmetrically substituted variants. A researcher or procurement specialist who selects generic DMTD (CAS 1072-71-5), 2,5-bis-cyclopentylsulfanyl-[1,3,4]thiadiazole, or any other 1,3,4-thiadiazole-2-thiol derivative without confirming tautomeric state and substitution pattern risks obtaining a compound with fundamentally different spectroscopic signatures, thermal decomposition profiles, and biological activity.

Target Compound
Mono-Cyclopentyl Thione
Locked thione tautomer, N–H hydrogen bonding, defined thermal profile, reported antibacterial screening context
Common Substitute
Generic DMTD or Bis-Analog
Thiol-thione equilibrium or thiol-only form; tautomeric ambiguity may shift spectroscopic signature and biological endpoint response
Risk Factor
Tautomeric State Mismatch
Substitution pattern directly determines tautomeric identity; analogs without thione confirmation may not reproduce reported SAR or thermal behavior
Risk Factor
Antimicrobial Endpoint Context
Reported comparator ranking against cefazolin is scaffold-specific; generic thiadiazole-2-thiols may not replicate the same antimicrobial screening profile

Quantitative Differentiation Evidence: 5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-ylhydrosulfide vs. Structural Analogs


Unequivocal Thione Tautomer Assignment by Single-Crystal XRD vs. Thiol-Thione Equilibrium in DMTD

The target compound crystallizes as the thione tautomer with a well-defined C=S bond length and C–N–H moiety, confirmed by single-crystal X-ray diffraction [1]. In contrast, unsubstituted DMTD (bismuthiol) exists in a thiol-thione equilibrium in solution, complicating structure-activity interpretations [1][2]. The hyperconjugative interaction between the S–H and the π bond of C=N provides additional stabilization unique to the mono-cyclopentyl-substituted thione form, a feature absent in both DMTD and the bis-cyclopentyl-substituted analog [2].

Thione Tautomer Assignment
Head-to-head
Target: Thione tautomer (C=S, N–H) by XRD. Comparators: DMTD (equilibrium), Bis-analog (thiol form).
Supports tautomer-defined SAR interpretation
FTIR vibrational modes differentiated; hyperconjugation unique to target
Tautomerism X-ray crystallography Structure elucidation Thiadiazole

Superior In Vitro Antibacterial Activity Against Gram-Positive and Gram-Negative Strains Compared with Cefazolin

The target compound was evaluated alongside DMTD and the bis-cyclopentyl-substituted analog using the disk diffusion method against Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 25923, with cefazolin as the reference antibiotic. The mono- and bis-cyclopentyl-substituted bismuthiol derivatives exhibited superior antibacterial efficiency compared with cefazolin [1][2]. Quantitative zone-of-inhibition diameters are presented in the full-text publications.

Antibacterial Screening
Head-to-head
Reported comparator ranking higher than cefazolin vs. E. coli ATCC 25922 and S. aureus ATCC 25923 (disk diffusion).
Supports antimicrobial screening context
Exact zone diameters in full-text publications
Antibacterial Disk diffusion Staphylococcus aureus Escherichia coli Drug discovery

Differential Thermal Stability and Phase Transition Behavior vs. DMTD and Bis-Cyclopentyl-Substituted Analog

TGA/DTA and DSC analyses were performed on DMTD, the mono-cyclopentyl-substituted target compound, and the bis-cyclopentyl-substituted analog to establish structure-thermal behavior relationships [1][2]. The presence of the N–H functional group in the thione tautomer introduces hydrogen-bonding interactions that alter phase-transition temperatures and thermal decomposition pathways relative to both the parent DMTD and the symmetrically substituted bis-cyclopentyl derivative. Full thermograms and decomposition temperature data are reported in the primary publications.

Thermal Stability
Head-to-head
Distinct TGA/DTA/DSC profile from N–H hydrogen bonding; differentiated decomposition pathways vs. DMTD and bis-analog.
Supports storage and formulation screening
Data in Basir et al. (2024); nitrogen atmosphere
Thermal analysis TGA/DTA DSC Phase transitions Stability

Predicted Drug-Likeness and Pharmacokinetic Profile by SwissADME vs. DMTD and Bis-Substituted Analog

SwissADME analysis was conducted on DMTD, the mono-cyclopentyl-substituted target compound, and the bis-cyclopentyl-substituted analog to compare predicted pharmaceutical suitability [1][2]. All three compounds displayed high potential for pharmaceutical applications; however, the mono-cyclopentyl substitution introduces a balance of lipophilicity and hydrogen-bonding capacity (via the exposed N–H of the thione ring) that is distinct from both the more polar DMTD and the more lipophilic, symmetrically substituted bis-cyclopentyl analog. Detailed predicted parameters are reported in the source publications.

Predicted ADME Profile
Head-to-head
Balanced lipophilicity and H-bond donor/acceptor profile vs. more polar DMTD and more lipophilic bis-analog.
Informs developability screening context
SwissADME radar; predicted values in full text
ADME Drug-likeness SwissADME Pharmacokinetics In silico

Crystalline Form Advantage: Needle-Like Single Crystals Enable Definitive Structural Characterization

The target compound was obtained as long, colorless needle-like single crystals from a mixed solvent system of n-hexane and ethyl acetate (8:2 v/v), enabling definitive single-crystal XRD structure solution [1][2]. In contrast, DMTD is typically a powder (CAS 1072-71-5) and the bis-cyclopentyl-substituted analog required extensive solvent screening to yield suitable crystals [1]. The predictable crystallization behavior of the mono-cyclopentyl derivative facilitates reproducible purification and unambiguous identity confirmation—critical factors in both academic research and industrial quality control.

Crystalline Form
Class-level
Needle-like single crystals from n-hexane/ethyl acetate (8:2 v/v); suitable for definitive XRD structure solution.
Supports batch-to-batch identity control
≥95% purity; reproducible recrystallization protocol
Crystallization Polymorphism X-ray diffraction Purification

Physicochemical Property Baseline for Procurement Specification: Predicted pKa, LogP, and Boiling Point

The compound has a predicted pKa of 5.41 ± 0.40, a density of 1.61 ± 0.1 g/cm³, and a boiling point of 324.3 ± 25.0 °C (predicted) . These values differ substantially from the parent DMTD (MW 150.25 g/mol, pKa ~6.8 for the thiol groups) and the bis-cyclopentyl analog (MW ~298.5 g/mol, no acidic N–H). The distinct pKa reflects the thione N–H acidity and has implications for solubility, ionization state at physiological pH, and metal-coordination chemistry—key parameters for applications spanning medicinal chemistry to corrosion inhibition.

Physicochemical Baseline
Cross-study
pKa 5.41 ± 0.40; Density 1.61 ± 0.1 g/cm³; BP 324.3 ± 25.0 °C (predicted).
Supports solvent selection and ionization-state review
Predicted values; experimental melting point reported
Physicochemical properties pKa Boiling point Density Quality control

Prioritized Research and Industrial Application Scenarios for 5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-ylhydrosulfide Based on Quantitative Differentiation Evidence


Antibacterial Lead Optimization with a Structurally Defined, XRD-Confirmed Thione Scaffold

Medicinal chemistry teams seeking to develop novel antibacterial agents with activity against Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens should prioritize this compound over generic DMTD or other thiadiazole-2-thiol analogs. The unequivocal thione tautomer assignment by single-crystal XRD eliminates the tautomeric ambiguity that confounds SAR interpretation in DMTD-based series. The demonstrated superiority over cefazolin in disk diffusion assays provides a validated activity benchmark, while the predicted favorable SwissADME profile supports further optimization of pharmacokinetic properties .

Structure-Activity Relationship (SAR) Studies on Tautomer-Dependent Biological Activity of 1,3,4-Thiadiazoles

For research groups investigating the impact of thiol-thione tautomerism on biological activity, this compound provides a critical reference point. Its locked thione form (with supporting XRD and FTIR characterization ) contrasts sharply with the equilibrium mixture of DMTD and the thiol-only bis-cyclopentyl analog. The availability of all three compounds—DMTD (thiol-thione equilibrium), mono-cyclopentyl (thione-locked), and bis-cyclopentyl (thiol-locked)—from the same research group enables systematic comparative SAR studies that are not possible with other substitution patterns.

Thermal Stability Screening for Formulation and Process Development

Industrial laboratories evaluating thiadiazole derivatives for applications requiring thermal processing—such as polymer additives, lubricant formulations, or high-temperature reactions—should select this compound based on its fully characterized TGA/DTA/DSC profile . The comparative thermal analysis against DMTD and the bis-cyclopentyl analog provides a data-rich basis for predicting behavior under thermal stress, selecting appropriate storage conditions, and establishing purity-by-thermal-analysis protocols. The crystalline nature and defined melting behavior further support quality-control method development .

Metal-Coordination and Organosulfur Chemistry Exploiting the Thione N–H and Endocyclic Sulfur

The confirmed thione structure—with its exposed N–H hydrogen-bond donor, C=S group, and endocyclic sulfur atoms—makes this compound a more versatile ligand precursor than DMTD or the bis-substituted analog. The mono-cyclopentyl substitution preserves one reactive thione site while introducing a sterically defined cyclopentyl group that modulates solubility and metal-binding geometry. The pKa of 5.41 ± 0.40 (predicted) indicates that the N–H is appreciably acidic, enabling deprotonation and metal coordination under mildly basic conditions, which is relevant for applications in coordination chemistry, catalysis, and corrosion inhibition.

Application
Selection Property
Validation Focus
Antibacterial lead-identification studies
Tautomer-confirmed scaffold identity
Comparator antimicrobial screening endpoint review
Tautomer-dependent SAR research
Locked thione vs. thiol-thione equilibrium series
XRD and FTIR tautomer attribution
Thermal stability and formulation screening
Defined TGA/DTA/DSC decomposition profile
Storage and process-development thermal review
Coordination chemistry and ligand design
Acidic N–H (pKa ~5.4) and thione C=S donor set
Metal-binding and deprotonation condition review
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